A Technical Guide to 6-Bromo-2-chloro-3,4-difluoroiodobenzene: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 6-Bromo-2-chloro-3,4-difluoroiodobenzene: Synthesis, Properties, and Applications in Drug Discovery
This document provides a comprehensive technical overview of 6-bromo-2-chloro-3,4-difluoroiodobenzene, a complex polyhalogenated aromatic compound. While a specific CAS number for this exact substitution pattern is not readily found in major chemical databases, indicating its likely status as a novel or non-commercial research chemical, this guide synthesizes information from related structures and established chemical principles. This whitepaper is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering insights into its chemical identity, a plausible synthetic strategy, potential applications, and essential safety and handling protocols.
Chemical Identity and Physicochemical Properties
The primary challenge in characterizing 6-bromo-2-chloro-3,4-difluoroiodobenzene is the absence of an assigned CAS number in common chemical registries. However, based on its nomenclature, we can define its core chemical identity.
Structural Information
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IUPAC Name: 1-Bromo-3-chloro-4,5-difluoro-2-iodobenzene. The numbering is determined by prioritizing the substituents alphabetically (Bromo, Chloro, Fluoro, Iodo) to assign the lowest possible locants.[1][2]
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Molecular Formula: C₆HBrClF₂I
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Canonical SMILES: C1(=C(C(=C(C(=C1Br)Cl)F)F)I)
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InChI Key: A unique InChI key would be generated upon successful synthesis and registration of this specific isomer.
Physicochemical Data Summary
Experimental data for the title compound is unavailable. The following table summarizes computed values based on its molecular formula and structure, providing a baseline for its expected physical properties. These predictions are derived from established quantitative structure-property relationship (QSPR) models.[3][4][5]
| Identifier | Value | Citation |
| Molecular Weight | 381.25 g/mol | N/A |
| Exact Mass | 379.7969 Da | N/A |
| XLogP3 | ~4.5 - 5.0 | Predicted |
| Hydrogen Bond Donors | 0 | Predicted |
| Hydrogen Bond Acceptors | 2 (from Fluorine atoms) | Predicted |
| Rotatable Bond Count | 0 | Predicted |
| Topological Polar Surface Area | 0 Ų | Predicted |
Note: These values are in-silico predictions and should be confirmed by experimental data upon synthesis.
Strategic Synthesis of a Polysubstituted Halobenzene
The synthesis of a molecule with five different substituents on a benzene ring, four of which are halogens, is a significant challenge in regiochemical control. The order of introduction of each substituent is critical and must be guided by the directing effects (ortho-, para- or meta-) of the groups already present on the ring.[6][7]
Retrosynthetic Analysis
A plausible retrosynthetic pathway is crucial for planning the synthesis. The directing effects of halogens (ortho-, para-directing but deactivating) and the need to install five substituents necessitate a multi-step approach.[8][9] A key strategy involves using a strongly directing group, such as an amine, to control the initial substitutions, followed by its removal.
Caption: Application of the title compound in a drug discovery workflow.
Synthetic Utility
This molecule is a versatile synthetic intermediate. The different carbon-halogen bonds have distinct reactivities, allowing for selective functionalization:
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C-I Bond: The weakest carbon-halogen bond, making it the primary site for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
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C-Br Bond: Also susceptible to cross-coupling, but typically requires more forcing conditions than the C-I bond, allowing for sequential functionalization.
-
C-Cl and C-F Bonds: Generally more stable, but can undergo nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated by electron-withdrawing groups. [10]
Analytical Characterization
Upon successful synthesis, the structure of 6-bromo-2-chloro-3,4-difluoroiodobenzene would be confirmed using a combination of standard spectroscopic and spectrometric techniques. [11][12]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: A single resonance would be expected in the aromatic region (likely between 7.0-8.0 ppm), corresponding to the single proton on the ring.
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¹³C NMR: Six distinct signals would be observed in the aromatic region. The chemical shifts would be significantly influenced by the attached halogens, with carbons bonded to iodine and bromine appearing at higher field (lower ppm) and those bonded to fluorine at lower field (higher ppm).
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¹⁹F NMR: Two distinct signals would be expected, each showing coupling to the other fluorine and potentially to the adjacent proton.
-
-
Mass Spectrometry (MS): The mass spectrum would show a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are ~50:50) and chlorine (³⁵Cl and ³⁷Cl are ~75:25). This characteristic pattern would be a key identifier.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-C stretching vibrations in the aromatic region (1400-1600 cm⁻¹) and C-halogen stretching frequencies in the fingerprint region (below 1200 cm⁻¹).
Safety, Handling, and Storage
Given the lack of a specific Safety Data Sheet (SDS), precautions must be based on the hazards associated with related polyhalogenated aromatic compounds and organoiodine compounds. [13]
-
Hazard Assessment:
-
Toxicity: Assumed to be toxic if inhaled, ingested, or absorbed through the skin. Polyhalogenated aromatics can be persistent in the environment and may have long-term health effects. [13][14]Organoiodine compounds can be destructive to the mucous membranes and upper respiratory tract. [15][16] * Irritation: Expected to be a severe skin, eye, and respiratory tract irritant. [15] * Environmental Hazard: May be harmful to aquatic life with long-lasting effects. [16]* Recommended Handling Procedures: [17][18][19] * Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from incompatible materials such as strong oxidizing agents and reactive metals. [16]
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Conclusion
6-Bromo-2-chloro-3,4-difluoroiodobenzene represents a synthetically challenging yet highly valuable building block for medicinal chemistry and materials science. Its densely functionalized aromatic core, featuring four different halogens, provides a unique platform for creating diverse molecular libraries. The strategic incorporation of fluorine atoms is particularly relevant to modern drug discovery, offering a means to enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds. [20][21]While its synthesis requires careful control of regioselectivity, the potential applications of this and similar polyhalogenated scaffolds in developing next-generation therapeutics are significant. Further research into the synthesis and properties of this compound is warranted.
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